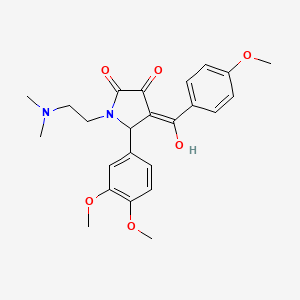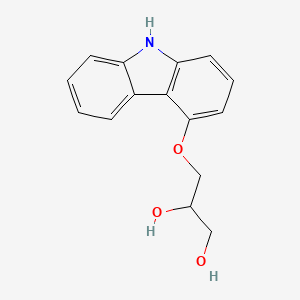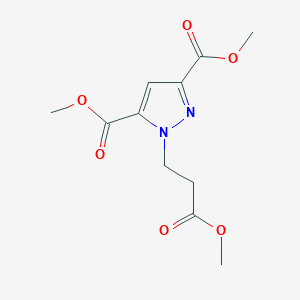![molecular formula C22H25N5O4 B3008644 Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate CAS No. 878716-47-3](/img/no-structure.png)
Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized and explored for its antibacterial activity. This research demonstrates the potential of such compounds in developing new antibiotics (Al-badrany, Mohammed, & Alasadi, 2019).
Structural and Chemical Analysis
- Studies on similar compounds, like N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea ethyl acetate solvate, have focused on their crystal structure and chemical bonding, which is crucial for understanding their pharmacological potential (Imhof, 2007).
Antitumor Activities
- The use of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate in synthesizing various derivatives with antitumor activities highlights the potential of related compounds, like Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate, in cancer research (Mohareb & Gamaan, 2018).
Chemical Interactions and Synthesis
- Research on the interaction of 1,2-Diaminoimidazoles with Ethoxymythelene-Containing Compounds has been significant in understanding the chemical behavior of imidazole derivatives, which can be extrapolated to understand the properties of Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate (Dmitry et al., 2015).
Novel Syntheses and Derivatives
- The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, through reactions involving related compounds, showcases the versatility of imidazole derivatives in producing a wide range of potentially bioactive molecules (Goli-Garmroodi et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 2-phenylethylamine with 2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid, followed by alkylation with ethyl bromoacetate and subsequent cyclization with trimethyl orthoformate.", "Starting Materials": [ "2-phenylethylamine", "2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid", "ethyl bromoacetate", "trimethyl orthoformate" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with 2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Alkylation of the amide intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding ester intermediate.", "Step 3: Cyclization of the ester intermediate with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS-Nummer |
878716-47-3 |
Produktname |
Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate |
Molekularformel |
C22H25N5O4 |
Molekulargewicht |
423.473 |
IUPAC-Name |
ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C22H25N5O4/c1-5-31-17(28)13-26-20(29)18-19(24(4)22(26)30)23-21-25(14(2)15(3)27(18)21)12-11-16-9-7-6-8-10-16/h6-10H,5,11-13H2,1-4H3 |
InChI-Schlüssel |
MCCBFNZCFNYDEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CCC4=CC=CC=C4)C)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)





![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

